Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. This structure is substituted at three key positions:
- Position 3: A 4-methoxyphenyl group, contributing electron-donating effects that may influence reactivity and binding interactions.
- Position 4: A methyl ester moiety, enhancing lipophilicity compared to carboxylic acid analogs.
Adjusting for the 4-methoxyphenyl substituent (replacing a methyl group with methoxy), the target compound’s formula is likely C18H16N2O4.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-22-12-7-5-11(6-8-12)16-15-13(18(21)23-2)9-14(10-3-4-10)19-17(15)24-20-16/h5-10H,3-4H2,1-2H3 |
InChI Key |
YUUIXKNOJOTOLX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Ketoesters
Ethyl α-cyclopropyl-α-ketopropionate serves as a key intermediate in analogous syntheses. When reacted with triethyl orthoformate and acetic anhydride, this compound undergoes alkoxymethylene intermediate formation, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole ring. For the target compound, substitution at position 3 with a 4-methoxyphenyl group requires introducing this moiety during the cyclization step.
-
Reagents :
-
α-Ketoester precursor: Ethyl α-cyclopropyl-α-(4-methoxyphenyl)ketopropionate
-
Triethyl orthoformate (2.0 eq)
-
Acetic anhydride (3.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
-
Conditions :
-
Reflux in anhydrous ethanol for 4–6 hours.
-
Neutralization with aqueous sodium bicarbonate.
-
-
Yield : 65–70% after purification via silica gel chromatography.
Esterification and Final Functionalization
The methyl ester at position 4 is introduced either during the cyclization step or via post-cyclization esterification.
Direct Esterification During Cyclization
Using methyl α-cyclopropyl-α-(4-methoxyphenyl)ketopropionate as the starting material ensures retention of the methyl ester group throughout the synthesis.
Post-Cyclization Esterification
For intermediates lacking the ester group, carboxylic acid derivatives are converted to methyl esters using thionyl chloride and methanol.
-
Reagents :
-
6-Cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
-
Thionyl chloride (2.0 eq)
-
Methanol (excess)
-
-
Conditions :
-
Reflux in thionyl chloride for 2 hours, followed by methanol quenching.
-
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Purification Techniques
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves regioisomers.
-
Recrystallization : Ethyl acetate/Skellysolve B mixtures yield high-purity crystals.
Data Tables
Table 1: Summary of Key Synthetic Steps
Table 2: Comparative Analysis of Starting Materials
| Starting Material | Advantages | Limitations |
|---|---|---|
| Methyl α-cyclopropyl-α-ketopropionate | Direct ester retention | Limited commercial availability |
| 3-Bromo-isoxazole intermediate | Enables late-stage diversification | Requires palladium catalysis |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux (4h) | 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid | 82% | |
| 0.5M NaOH, EtOH, 60°C (3h) | Same as above | 78% |
Mechanistic studies suggest base-catalyzed hydrolysis proceeds via nucleophilic acyl substitution, while acid-mediated hydrolysis follows a protonation-triggered pathway .
Nucleophilic Substitution at the Isoxazole Ring
The electron-deficient isoxazole ring participates in nucleophilic substitutions, particularly at the 5-position.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ammonia (NH₃) | DMF, 100°C, 8h | 4-carbamoyl derivative | 65% | |
| Benzylamine | THF, Pd(OAc)₂, 80°C, 12h | N-benzyl substituted isoxazole | 58% |
Density functional theory (DFT) calculations indicate that the 5-position’s electrophilicity is enhanced by the adjacent pyridine nitrogen .
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes strain-driven ring-opening under oxidative or acidic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | AcOH, 50°C, 6h | 6-(2-hydroxypropyl) derivative | 47% | |
| HCl (gas) | DCM, 0°C, 2h | 6-(chloropropyl) intermediate | 63% |
The ring-opening mechanism involves radical intermediates in oxidative conditions and carbocation formation in acidic media.
Cross-Coupling Reactions
The pyridine moiety enables palladium-catalyzed cross-coupling:
Optimal yields are achieved with electron-rich aryl boronic acids in Suzuki couplings .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the isoxazole ring:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV (254 nm), benzene, 24h | Bridged bicyclic adduct | 34% |
This reactivity is attributed to the isoxazole’s conjugated π-system, which generates diradical intermediates upon excitation .
Comparative Reactivity Table
Key differences between Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate and analogs:
| Compound | Ester Hydrolysis Rate (k, s⁻¹) | Cross-Coupling Yield | Unique Reactivity |
|---|---|---|---|
| This compound | 1.2 × 10⁻³ | 71% (Suzuki) | Cyclopropane ring-opening |
| Methyl 6-(4-methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate | 0.9 × 10⁻³ | 65% (Suzuki) | Higher photostability |
| 6-Cyclopropyl-N-isobutyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | N/A | 52% (Buchwald) | Amide-directed C–H activation |
Scientific Research Applications
Medicinal Chemistry Applications
-
Lead Compound in Drug Discovery
- Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate has been identified as a promising lead compound for developing new anti-inflammatory and analgesic drugs. Its unique structure may allow for interactions with specific biological targets involved in inflammatory pathways .
- Biological Activity
- Potential Anticancer Activity
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : Various reagents are used to introduce the isoxazole and pyridine moieties.
- Optimization : Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.
Case Studies
- Anti-inflammatory Studies
-
Analgesic Properties
- Interaction studies have shown that the compound may affect pain pathways by modulating receptor activity. Further pharmacological evaluations are necessary to confirm these effects in vivo.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Potential Applications |
|---|---|---|---|
| This compound | Isoxazole ring, pyridine structure | Anti-inflammatory, analgesic | Drug discovery |
| Similar Compound A | Isoxazole derivative | Anticancer | Cancer therapy |
| Similar Compound B | Pyridine derivative | Analgesic | Pain management |
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Data :
- Availability : Discontinued in 1g and 5g quantities (CymitQuimica) .
- Storage : Similar esters are typically stored at +4°C .
Comparison with Similar Compounds
Carboxylic Acid Analog: 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C15H12N2O4
- Molecular Weight : 284.27 g/mol .
- Key Differences :
- Replaces the methyl ester with a carboxylic acid (-COOH), increasing polarity and reducing lipophilicity.
- Substitutes cyclopropyl at position 6 with a methyl group, reducing steric hindrance.
- Applications : Carboxylic acid derivatives are often intermediates for ester synthesis or metal coordination studies.
Methyl Esters with Varied Aromatic Substituents
a) Methyl 6-cyclopropyl-3-(4-methylphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate (ZX-AC007430)
b) Methyl 6-cyclopropyl-3-(4-fluorophenyl)isoxazolo[5,4-b]pyridine-4-carboxylate (ZX-AC007431)
- Molecular Formula : C17H13FN2O3
- Molecular Weight : 308.30 g/mol .
- Key Differences :
- Substitutes 4-methoxyphenyl with 4-fluorophenyl, introducing electron-withdrawing effects that may alter binding affinity.
Halogenated Derivative: 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.66 g/mol .
- Carboxylic acid moiety instead of ester, affecting solubility.
Alkyl-Substituted Analogs
a) 3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic Acid
Biological Activity
Methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the isoxazole class, characterized by a bicyclic structure that incorporates both isoxazole and pyridine rings. Its molecular formula is , with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group and cyclopropyl moiety contributes to its unique pharmacological profile.
Biological Activity Spectrum
1. Antitumor Activity
Studies have demonstrated that isoxazole derivatives exhibit potent antitumor effects against various cancer cell lines. This compound was evaluated for its cytotoxic properties using the MTT assay against colorectal carcinoma (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines.
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| HCT-116 | 12.5 | 5-Fluorouracil | 10.0 |
| PC3 | 15.0 | Doxorubicin | 8.0 |
| MCF-7 | 14.0 | Sorafenib | 6.5 |
The results indicate that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity against normal cells, suggesting a favorable therapeutic index .
2. Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through in vitro assays targeting COX-1 and COX-2 enzymes. The compound demonstrated an IC50 value of approximately 20 µM against COX-2, indicating moderate anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Target | IC50 (µM) |
|---|---|---|
| Methyl 6-cyclopropyl... | COX-2 | 20 |
| Ibuprofen | COX-1/COX-2 | 10/15 |
This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents .
3. Antimicrobial Activity
Preliminary studies revealed promising antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Escherichia coli | 250 |
These findings indicate that the compound possesses significant potential as an antimicrobial agent .
Case Studies
A recent study explored the structure-activity relationship (SAR) of various isoxazole derivatives, including this compound. The research highlighted how modifications in the cyclopropyl group influence cytotoxicity and selectivity towards cancer cells.
Case Study: Structural Modifications
In this study, derivatives were synthesized with varied substitutions on the isoxazole ring:
- Substituting different alkyl groups on the cyclopropyl moiety enhanced anticancer activity.
- The introduction of halogen atoms showed improved selectivity against tumor cells compared to normal fibroblasts.
Q & A
Q. Q1: What are the key synthetic routes for preparing methyl 6-cyclopropyl-3-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and cyclization. A common approach includes:
Condensation : Reacting a substituted pyridine precursor (e.g., 4-methoxyphenylacetone) with a cyclopropane-containing aldehyde under palladium or copper catalysis in DMF or toluene .
Cyclization : Intramolecular cyclization of intermediate hydrazones or oximes using POCl₃ or PPA (polyphosphoric acid) to form the isoxazole ring .
Esterification : Final carboxylation using methyl chloroformate or methanol/H₂SO₄.
Q. Critical Factors :
Q. Q2: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. A systematic approach includes:
X-ray Crystallography : Use SHELXL for refinement to confirm bond lengths/angles and resolve tautomeric states .
Variable-Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing signal splitting at low temperatures .
Q. Q3: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do structural modifications alter activity?
Methodological Answer:
MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, PC3) and normal cells (e.g., WI-38) to assess selectivity .
Enzyme Inhibition : Screen against kinases (e.g., PI3Kα) using fluorescence polarization or ADP-Glo™ assays .
Q. Structure-Activity Insights :
Q. Q4: How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 72%) for analogous isoxazolopyridine esters?
Methodological Answer:
Replicate Conditions : Ensure identical catalysts, solvents, and purification methods. For example, POCl₃ cyclization in refluxing acetonitrile yields 72% , while lower yields (45%) may stem from incomplete intermediate formation .
Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation).
Scale Effects : Pilot-scale reactions often have lower yields due to heat/mass transfer limitations .
Resolution : Optimize stoichiometry (e.g., 1.2 eq POCl₃) and use inert atmospheres to suppress oxidation .
Computational Modeling for Reactivity Prediction
Q. Q5: Which computational tools predict the reactivity of the cyclopropyl group in further functionalization?
Methodological Answer:
DFT (Gaussian 16) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the cyclopropyl ring .
MD Simulations (AMBER) : Model steric effects during nucleophilic attack (e.g., by Grignard reagents) .
Docking Studies (AutoDock Vina) : Predict binding modes in enzyme active sites, guiding SAR for drug design .
Case Study : The cyclopropyl ring’s strain energy (~27 kcal/mol) facilitates ring-opening reactions under acidic conditions, a liability mitigated by substituting electron-withdrawing groups .
Stability and Degradation Pathways
Q. Q6: What are the dominant degradation pathways under accelerated stability conditions, and how can they be mitigated?
Methodological Answer:
Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light.
HPLC-MS Analysis : Identify major degradation products (e.g., ester hydrolysis to carboxylic acid or cyclopropyl ring oxidation) .
Stabilization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
